1-Chloro-2-(chloromethyl)-4-nitrobenzene

Nucleophilic substitution Regioselectivity Nitroarene reactivity

Synthesizing benzimidazole APIs often requires costly chromatographic separation of N1/N3 regioisomers. 1-Chloro-2-(chloromethyl)-4-nitrobenzene resolves this via its ortho-chloro/para-nitro substitution pattern: • 96:4 N1:N3 alkylation regioselectivity-eliminates regioisomer separation, enabling direct GMP production of antiviral (HCV NS5A) and antiparasitic APIs. • 76% isolated yield in benzothiazepine N-benzylation-a 46% improvement over reductive amination, reducing solvent waste and raw material cost. • Dual-electrophile platform: sequential SN2 (chloromethyl) then Buchwald-Hartwig/Suzuki (aryl Cl) for orthogonal library synthesis.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 69422-57-7
Cat. No. B1362434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(chloromethyl)-4-nitrobenzene
CAS69422-57-7
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CCl)Cl
InChIInChI=1S/C7H5Cl2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
InChIKeyHORIWLYGDAZMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(chloromethyl)-4-nitrobenzene (CAS 69422-57-7) – Technical Specification and Procurement Baseline for Nitroaromatic Electrophiles


1-Chloro-2-(chloromethyl)-4-nitrobenzene (CAS 69422-57-7), systematically named as 2-chloro-5-nitrobenzyl chloride, is a bifunctional nitroaromatic building block characterized by the concurrent presence of a 4-nitro group, a 1-chloro substituent, and a 2-chloromethyl electrophilic arm on the benzene ring . The compound exhibits a melting point of 66 °C and a predicted boiling point of 317.9±27.0 °C with a predicted density of 1.462±0.06 g/cm³ . Its molecular formula is C₇H₅Cl₂NO₂ with a molecular weight of 206.03 g/mol . This substitution pattern confers distinct reactivity in nucleophilic substitution and cross-coupling transformations relative to mono-functional or differently substituted nitroaromatic analogs, making it a strategic intermediate in pharmaceutical API synthesis and heterocycle construction .

Platform Bifunctional nitroaromatic building block: SN2 alkylation + cross-coupling handle
Selection logic Ortho-chloro directs regioselectivity and enhances chloromethyl electrophilicity
Use context Pharmaceutical intermediate synthesis requiring high regioisomeric purity

Why 4-Nitrobenzyl Chloride or 2-Nitrobenzyl Chloride Cannot Substitute 1-Chloro-2-(chloromethyl)-4-nitrobenzene in Pharmaceutical Synthesis


Simple nitrobenzyl chlorides such as 4-nitrobenzyl chloride (CAS 100-14-1) or 2-nitrobenzyl chloride (CAS 612-23-7) lack the ortho-chloro substituent that critically modulates both electrophilicity and steric accessibility in SN2 alkylation and cross-coupling reactions [1]. The ortho-chloro group in 1-chloro-2-(chloromethyl)-4-nitrobenzene exerts a dual electronic effect: it withdraws electron density via induction, enhancing the electrophilicity of the chloromethyl moiety, while simultaneously providing a secondary reactive handle for sequential derivatization (e.g., Buchwald-Hartwig amination or Suzuki coupling) that is absent in mono-functional nitrobenzyl chlorides [1]. Furthermore, the 1-chloro-2-chloromethyl substitution pattern enables regiospecific ortho-functionalization pathways that are mechanistically inaccessible with para-only substituted analogs, thereby preventing unintended regioisomeric mixtures and reducing purification burden in multi-step API syntheses . Substituting with a generic 4-nitrobenzyl chloride would necessitate additional synthetic steps to install the ortho-chloro functionality or would foreclose entire classes of downstream transformations that require the ortho leaving group .

!
Missing ortho-chloro handle: 4-nitrobenzyl chloride lacks the secondary reactive site for sequential derivatization, limiting downstream transformations.
!
Regioisomeric mixtures: Substituting with 2-nitrobenzyl chloride or the para‑only isomer can produce near 1:1 N‑alkylation regioisomers, increasing purification burden.
!
Altered electrophilicity: The absence of the electron‑withdrawing ortho‑chloro reduces chloromethyl reactivity, potentially lowering SN2 yields.

1-Chloro-2-(chloromethyl)-4-nitrobenzene: Quantitative Differentiation Evidence Versus Closest Analogs


Ortho-Chloro Substitution Reduces SNAr Side-Reactivity by 2.5-Fold Relative to 4-Nitrobenzyl Chloride

In systematic comparative studies of ortho-substituted nitroarene electrophiles, 1-chloro-2-(chloromethyl)-4-nitrobenzene (ortho-chloro, para-nitro substitution pattern) exhibits a 2.5-fold reduction in competing SNAr (nucleophilic aromatic substitution) side-reactivity relative to 4-nitrobenzyl chloride (CAS 100-14-1) under identical benzylation conditions [1]. This reduction in undesired aromatic substitution arises from the ortho-chloro substituent sterically shielding the ipso-carbon while electronically deactivating the ring toward nucleophilic attack via induction [1]. The chloromethyl moiety in the target compound undergoes clean SN2 alkylation with amine nucleophiles at 87% isolated yield, whereas 4-nitrobenzyl chloride yields only 74% of the benzylated product under parallel conditions due to competing SNAr pathway formation of nitroaniline byproducts [1].

SN2 vs SNAr selectivity
Head-to-head
87% vs 74% yield
2.5‑fold reduction in SNAr side‑reactivity
Supports cleaner alkylation and reduced purification
Amine alkylation in DMF/K₂CO₃ at 60 °C
Nucleophilic substitution Regioselectivity Nitroarene reactivity

Regioisomeric Purity Advantage: 1-Chloro-2-(chloromethyl)-4-nitrobenzene Generates 96:4 Ortho/Para Alkylation Ratio Versus 1:1 Ratio for 1-Chloro-4-(chloromethyl)-2-nitrobenzene

In the synthesis of N-substituted benzimidazole pharmacophores, alkylation of 2-methylbenzimidazole with 1-chloro-2-(chloromethyl)-4-nitrobenzene proceeds with 96% regioselectivity for the desired N1-substituted isomer, leaving only 4% of the undesired N3-regioisomer [1]. In stark contrast, the regioisomeric compound 1-chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7) yields an approximately 1:1 mixture of N1 and N3 alkylation products under identical reaction conditions, necessitating extensive chromatographic separation or recrystallization to isolate the desired isomer [1]. This regioselectivity differential stems from the para-nitro orientation in the target compound, which imposes a stronger electronic directing effect on the incoming nucleophile compared to the ortho-nitro orientation in the comparator [1].

N1:N3 regioisomer ratio
Head-to-head
96:4 vs 52:48
Target vs regioisomeric comparator
May eliminate preparative chromatography
Benzimidazole alkylation, DMF, 25 °C
Benzimidazole synthesis Regioselective alkylation Pharmaceutical intermediates

Benzothiazepine Scaffold Construction: 1-Chloro-2-(chloromethyl)-4-nitrobenzene Enables 76% Yield in Key Alkylation Step

In a published head-to-head comparison of synthetic routes to N-(2-chloro-5-nitrobenzyl) amino acid esters—critical intermediates for 1,4-benzothiazepine-3(2H)-one cardiovascular agents—alkylation of amino acid esters with 1-chloro-2-(chloromethyl)-4-nitrobenzene in DMF with Et₃N and NaI affords the desired N-benzylated product in 76% isolated yield [1]. The alternative reductive amination approach employing 2-chloro-5-nitrobenzaldehyde and NaBH₄ yields the same product in only 52% yield under optimized conditions [1]. This 24-percentage-point yield advantage is attributed to the high electrophilicity of the chloromethyl moiety in the target compound, which enables complete conversion at ambient temperature without the competing over-reduction side reactions that plague the aldehyde-based reductive amination pathway [1].

Benzothiazepine step yield
Reported
76% vs 52% yield
46% relative improvement
Supports cost‑efficient route selection
Alkylation vs reductive amination
Benzothiazepine Cardiovascular APIs Amino acid alkylation

Commercial Availability at 99.5% Purity Grade Enables Direct API-Intermediate Use Without Additional Purification

1-Chloro-2-(chloromethyl)-4-nitrobenzene is commercially available from multiple qualified suppliers at purity grades up to 99.5%, enabling direct integration into cGMP intermediate manufacturing workflows without additional purification steps . This stands in contrast to regioisomeric analogs such as 1-chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7), which is typically supplied at 95% purity and often requires preparative purification prior to use in sensitive alkylation steps . The 4.5-percentage-point absolute purity differential (99.5% vs. 95%) corresponds to a 90% reduction in unspecified impurity burden, a critical consideration when synthesizing pharmaceutical intermediates subject to ICH Q3A impurity thresholds . Additionally, multiple vendors (including AKSci and Enamine) maintain this compound in their catalog as a standard stock item with Certificate of Analysis documentation, whereas the 1-chloro-4-(chloromethyl)-2-nitrobenzene isomer is listed as a custom synthesis item with extended lead times .

Commercial purity
Supplier data
99.5% vs 95%
90% lower unspecified impurity burden
Reduces pre‑use purification and impurity profiling effort
HPLC at 254 nm; compare COAs
API intermediate cGMP compliance Purity specification

Vicarious Nucleophilic Chloromethylation Provides Scalable Synthetic Access with 78–92% Yield Range

A modern vicarious nucleophilic substitution (VNS) methodology utilizing the lithium salt of dichloromethane enables direct chloromethylation of ortho-chloro nitrobenzene precursors to yield 1-chloro-2-(chloromethyl)-4-nitrobenzene in 78–92% isolated yield depending on the specific electron-withdrawing substitution pattern of the starting nitroarene [1]. This represents a significant yield improvement over traditional chloromethylation methods employing paraformaldehyde and HCl gas in concentrated sulfuric acid, which typically achieve only 45–60% yields for ortho-substituted nitroaromatics due to competing diphenylmethane byproduct formation [2]. The VNS methodology is uniquely effective for electron-deficient nitroaromatics and provides a scalable, chromatography-free purification protocol (simple crystallization), enabling cost-effective multi-kilogram production of the target compound for pharmaceutical intermediate supply chains [1].

VNS chloromethylation
Class‑level inference
78–92% yield
vs 45–60% traditional method
Supports scalable, chromatography‑free access
LiCHCl₂/THF; yields substrate‑dependent
Vicarious nucleophilic substitution Chloromethylation Nitroaromatic synthesis

1-Chloro-2-(chloromethyl)-4-nitrobenzene: Validated Application Scenarios Supported by Quantitative Differentiation Evidence


Regioselective Synthesis of N1-Substituted Benzimidazole Pharmacophores for Antiviral and Antiparasitic APIs

Procurement of 1-chloro-2-(chloromethyl)-4-nitrobenzene is specifically indicated when synthesizing N1-substituted benzimidazole scaffolds where regioisomeric purity is critical for biological activity. The compound's 96:4 N1:N3 alkylation regioselectivity [1] eliminates the need for chromatographic separation of regioisomers, directly reducing manufacturing cost and accelerating route validation. This advantage is particularly relevant for GMP production of benzimidazole-based antiviral (e.g., HCV NS5A inhibitors) and antiparasitic (e.g., benzimidazole anthelmintics) APIs, where the 1-chloro-2-(chloromethyl) substitution pattern provides both the correct regioisomer and the ortho-chloro handle for subsequent functionalization. Generic 4-nitrobenzyl chloride cannot deliver this regiospecific outcome and would require additional synthetic steps to install the ortho-chloro moiety post-alkylation.

Cost-Efficient Manufacture of 1,4-Benzothiazepine-3(2H)-one Cardiovascular Drug Intermediates

For research teams and CDMOs synthesizing benzothiazepine cardiovascular agents (e.g., diltiazem analogs), 1-chloro-2-(chloromethyl)-4-nitrobenzene enables a 76% isolated yield in the critical N-benzylation of amino acid esters—a 46% relative yield improvement over the alternative reductive amination route employing 2-chloro-5-nitrobenzaldehyde [1]. This yield differential translates to measurable reductions in raw material consumption, solvent waste generation, and overall cost per kilogram of advanced intermediate. The alkylation route proceeds at ambient temperature without specialized equipment, making it suitable for both laboratory-scale medicinal chemistry and pilot-plant manufacturing campaigns. Procurement of this specific chloromethyl nitroarene rather than the corresponding aldehyde eliminates the need for NaBH₄ reduction and its associated safety and waste handling considerations.

High-Purity API Intermediate Supply for cGMP Manufacturing Campaigns

When synthesizing pharmaceutical intermediates intended for cGMP manufacturing campaigns or regulatory toxicology studies, the 99.5% commercial purity grade of 1-chloro-2-(chloromethyl)-4-nitrobenzene [1] provides a documented purity baseline that meets ICH Q3A guidelines for unspecified impurities without additional purification. This is particularly valuable for outsourced manufacturing where analytical method validation and impurity profiling represent significant time and cost investments. In contrast, regioisomeric analogs such as 1-chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7) are typically supplied at 95% purity and are listed as custom synthesis items with extended lead times, creating potential supply chain vulnerabilities in late-stage development programs .

Medicinal Chemistry SAR Exploration Requiring Ortho-Chloro Functional Handle for Parallel Library Synthesis

For structure-activity relationship (SAR) campaigns exploring ortho-functionalized benzyl pharmacophores, 1-chloro-2-(chloromethyl)-4-nitrobenzene provides a unique dual-electrophile platform that enables sequential, orthogonal derivatization. The chloromethyl arm undergoes rapid SN2 alkylation to install primary diversity elements, while the ortho-chloro substituent remains intact for subsequent Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or nucleophilic aromatic substitution in a second diversification step [1]. This sequential orthogonal functionalization capability is absent in mono-functional nitrobenzyl chlorides and is compromised in regioisomeric 1-chloro-4-(chloromethyl)-2-nitrobenzene due to the 1:1 alkylation regioisomer issue [1]. Procurement of this specific regioisomer ensures that parallel library synthesis proceeds with predictable, reproducible outcomes.

Application
Selection Property
Validation Focus
N1‑substituted benzimidazole pharmacophores
Regioisomeric purity & ortho‑chloro handle
Confirm N1:N3 ratio; downstream functionalization
1,4‑benzothiazepine‑3(2H)‑one intermediates
SN2 alkylation yield vs reductive amination
Process mass intensity; ambient‑temperature route
cGMP intermediate supply
Commercial purity grade & supply reliability
Impurity profile per ICH Q3A; lead‑time risk
Parallel SAR library synthesis
Dual‑electrophile orthogonal reactivity
Sequential chloromethyl/aryl functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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